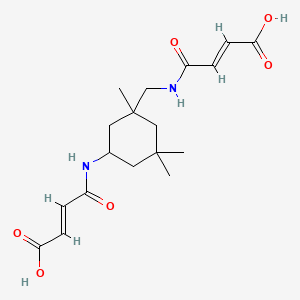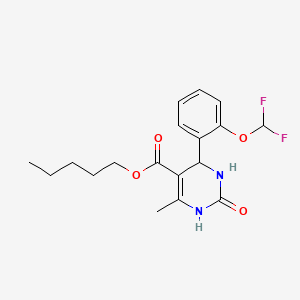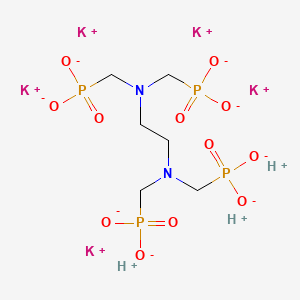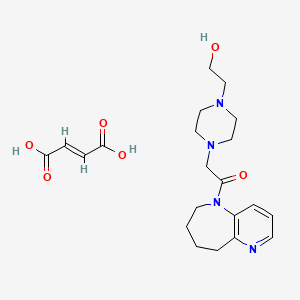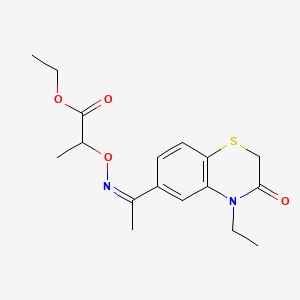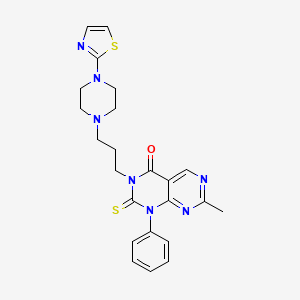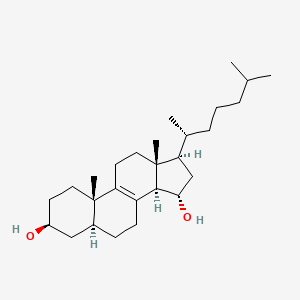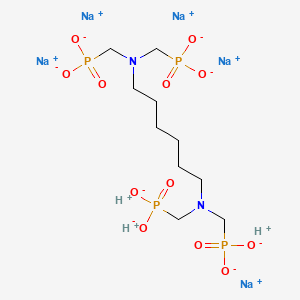
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C10H23N2Na5O12P4 and a molecular weight of 602.14 g/mol . This compound is known for its complex structure and is used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates .
科学的研究の応用
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.
作用機序
The mechanism of action of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit enzyme activity. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. This chelation process is crucial in various applications, including water treatment and enzyme inhibition .
類似化合物との比較
Similar Compounds
- Heptasodium pentahydrogen (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
- Undecasodium hydrogen (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
- Dodecasodium (ethane-1,2-diylbis[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene))tetrakisphosphonate
Uniqueness
Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit strong chelating properties. This makes it particularly useful in applications where metal ion chelation is essential, such as water treatment and enzyme inhibition .
特性
CAS番号 |
93919-83-6 |
|---|---|
分子式 |
C10H23N2Na5O12P4 |
分子量 |
602.14 g/mol |
IUPAC名 |
pentasodium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.5Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;/q;5*+1/p-5 |
InChIキー |
KMHXOADAZMNLBD-UHFFFAOYSA-I |
正規SMILES |
[H+].[H+].[H+].C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


